Boc-D-4-aminomethylphe(Boc) chemical structure and properties
Boc-D-4-aminomethylphe(Boc) chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Boc-D-4-aminomethylphe(Boc), a di-protected amino acid derivative of significant interest to researchers and professionals in the field of drug development and peptide chemistry. This document outlines detailed experimental protocols and summarizes key quantitative data to facilitate its application in research and synthesis.
Chemical Structure and Overview
Boc-D-4-aminomethylphe(Boc), systematically named N-(tert-butoxycarbonyl)-D-4-((tert-butoxycarbonylamino)methyl)phenylalanine, is a derivative of the non-proteinogenic amino acid D-4-aminomethylphenylalanine. It features two tert-butoxycarbonyl (Boc) protecting groups. One Boc group protects the α-amino group of the D-phenylalanine backbone, while the second Boc group protects the amino functionality of the 4-aminomethyl substituent on the phenyl ring. This di-protection strategy is crucial in peptide synthesis to prevent unwanted side reactions and to ensure the selective formation of peptide bonds.
The presence of the aminomethylphenylalanine core offers a unique structural motif for designing peptidomimetics and other bioactive molecules. The D-configuration of the α-carbon can impart increased enzymatic stability to peptides incorporating this amino acid.
Physicochemical and Structural Properties
| Property | Value | Source/Notes |
| Molecular Formula | C19H28N2O6 | Calculated |
| Molecular Weight | 380.44 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Based on similar protected amino acids[1] |
| Melting Point | 130-132°C | For Boc-4-Amino-D-phenylalanine[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | For Boc-4-Amino-D-phenylalanine[1] |
| pKa | ~3.74 (Carboxylic Acid) | Predicted for Boc-4-Amino-D-phenylalanine[1] |
Synthesis and Experimental Protocols
The synthesis of Boc-D-4-aminomethylphe(Boc) involves the protection of the two amino groups of D-4-aminomethylphenylalanine using di-tert-butyl dicarbonate (Boc₂O). Below are general experimental protocols for the N-Boc protection of amines that can be adapted for this synthesis.
General Protocol for N-Boc Protection
This protocol describes a standard method for the introduction of a Boc protecting group onto an amine functionality.[2]
Materials:
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D-4-aminomethylphenylalanine
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Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)
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Base (e.g., Sodium Bicarbonate, Triethylamine, or Sodium Hydroxide) (1-1.5 equivalents)
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Solvent (e.g., Water, Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Chloroform and Water)
Procedure:
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Dissolve the starting amine, D-4-aminomethylphenylalanine, in the chosen solvent system.
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Add the base to the solution.
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Add 2-3 equivalents of Boc₂O to the reaction mixture.
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Stir the reaction at room temperature or with moderate heating (e.g., 40°C).
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by diluting with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel if necessary.
Catalyst-Free N-Boc Protection in an Aqueous System
An environmentally friendly alternative for N-Boc protection can be performed under catalyst-free conditions in a water-acetone mixture.[3]
Materials:
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D-4-aminomethylphenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Distilled Water
-
Acetone
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Dichloromethane
Procedure:
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In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes to dissolve the amine.
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Add Boc₂O to the mixture.
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Add dichloromethane (5 mL) and stir the biphasic mixture vigorously.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH gradient) to afford the pure N-Boc protected product.
Experimental Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the synthesis and purification of Boc-D-4-aminomethylphe(Boc).
Caption: Generalized workflow for the synthesis of Boc-D-4-aminomethylphe(Boc).
Applications in Drug Development and Peptide Synthesis
Boc-D-4-aminomethylphe(Boc) is a valuable building block for the synthesis of modified peptides and peptidomimetics. The Boc protecting groups can be selectively removed under acidic conditions, allowing for the stepwise elongation of a peptide chain. The D-configuration enhances resistance to proteolytic degradation, a desirable property for therapeutic peptides. The aminomethylphenylalanine side chain can be further functionalized to introduce specific pharmacophores or to create constrained cyclic peptides with improved biological activity and selectivity.
